molecular formula C17H20N4O4S B2763980 methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate CAS No. 2320686-64-2

methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate

Cat. No.: B2763980
CAS No.: 2320686-64-2
M. Wt: 376.43
InChI Key: FCCFREUQYPHJQV-UHFFFAOYSA-N
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Description

Methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate is a compound with a complex structure, featuring a triazole ring and a bicyclic core. Its unique configuration and functional groups make it a subject of interest in various scientific fields, particularly in medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate typically involves the following steps:

  • Formation of the bicyclic core: Starting from a suitable bicyclic precursor, the core structure is assembled through a series of reactions including cyclization and functional group transformations.

  • Triazole ring introduction: The 1H-1,2,4-triazole ring is introduced via a nucleophilic substitution reaction or through cycloaddition reactions, depending on the availability of starting materials.

  • Sulfonylation: The sulfonyl group is added to the bicyclic core using a sulfonylating agent such as sulfonyl chloride in the presence of a base.

  • Esterification: Finally, the benzoate ester group is introduced through an esterification reaction using an appropriate alcohol and acidic catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up through optimized reaction conditions to ensure high yield and purity. The processes involve automated control of temperature, pressure, and reagent addition to achieve consistent results. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate undergoes various chemical reactions, including:

  • Oxidation: The compound can undergo oxidation reactions at the sulfonyl and triazole moieties, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction of the compound can occur at the ester and sulfonyl groups, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the triazole ring and aromatic benzoate group, facilitated by reagents such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate finds applications in several scientific research areas:

  • Chemistry: It serves as a precursor for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: The compound is investigated for its potential interactions with biological macromolecules and cellular pathways.

  • Medicine: Research explores its pharmacological properties, including potential as an antifungal, antibacterial, or anticancer agent.

  • Industry: Its unique structure makes it valuable in the development of novel materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound involves binding to specific molecular targets such as enzymes or receptors. The triazole ring and sulfonyl group play crucial roles in its biological activity, influencing interactions with proteins and cellular membranes. Pathways affected by the compound include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate stands out due to its specific structural features that enhance its reactivity and biological activity.

Similar Compounds

Similar compounds include other triazole-containing molecules and sulfonylated bicyclic structures. Examples include:

  • 1H-1,2,4-triazole derivatives with different substituents.

  • Bicyclo[3.2.1]octane derivatives with various functional groups.

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Properties

IUPAC Name

methyl 4-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-25-17(22)12-2-6-16(7-3-12)26(23,24)21-13-4-5-14(21)9-15(8-13)20-11-18-10-19-20/h2-3,6-7,10-11,13-15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCFREUQYPHJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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